Boc-Leu-Gly-Arg-AMC
Description
Evolution of Fluorogenic Substrates in Protease Activity Analysis
The methodologies for detecting protease activity have evolved significantly over the past several decades. Initial assays relied on colorimetric substrates, such as p-nitroanilides, which were first described in 1962. researchgate.net While revolutionary at the time, these substrates often lacked the sensitivity required for detailed kinetic studies. The subsequent development of fluorogenic substrates in the 1970s marked a major advancement. researchgate.net Substrates based on 7-amino-4-methylcoumarin (B1665955) (AMC), introduced in 1976, offered a substantial increase in sensitivity. researchgate.netresearchgate.net This is because the cleavage of the amide bond between the peptide and the AMC group by a protease liberates the highly fluorescent AMC molecule, providing a strong, easily detectable signal. sinica.edu.twmdpi.com This principle of fluorescence quenching and dequenching upon enzymatic cleavage forms the basis for many modern protease assays, including those employing Fluorescence Resonance Energy Transfer (FRET). researchgate.netthermofisher.comspringernature.com The continuous nature of these assays allows for rapid and convenient kinetic evaluations of proteases. springernature.com
Strategic Design Principles for Fluorogenic Peptide Substrates, with Reference to Boc-Leu-Gly-Arg-AMC
The design of a successful fluorogenic peptide substrate hinges on several key principles. The peptide sequence must be recognized and specifically cleaved by the target protease. mdpi.com For trypsin-like serine proteases, which cleave after basic amino acid residues, the inclusion of Arginine (Arg) or Lysine (Lys) at the P1 position (the amino acid residue just N-terminal to the cleavage site) is a common strategy. evitachem.comadipogen.com
This compound is a prime example of this design principle. Its peptide sequence, Leu-Gly-Arg, is specifically designed to be a target for certain proteases. The Arginine at the P1 position makes it a suitable substrate for trypsin-like proteases. ontosight.ai The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which enhances the substrate's stability. ontosight.aichemimpex.com The C-terminus is conjugated to 7-amino-4-methylcoumarin (AMC), the fluorophore that is released upon enzymatic cleavage. ontosight.ai The selection of the fluorophore is also a critical design consideration, with the goal of having excitation and emission wavelengths in the visible region to minimize interference from biological autofluorescence. phiphilux.com
Positioning this compound in the Current Landscape of Protease Research Tools
This compound is a valuable tool for studying a specific subset of proteases. It is recognized as a fluorogenic substrate for several enzymes, including horseshoe crab clotting enzyme, complement component C3/C5 convertases, coagulation factor Xa, and a soybean trypsin-like enzyme. peptanova.debachem.comaatbio.com It is also hydrolyzed by macropain, a high molecular weight thiol proteinase. bachem.comaatbio.com Its utility extends to being a substrate for various trypsin-like proteases and has been used in the development of enzymatic assays. peptanova.demedchemexpress.com
While highly useful, it is important to note that other fluorogenic substrates exist with different specificities and sensitivities. For instance, Boc-Leu-Arg-Arg-AMC is used to measure the trypsin-like activity of the 20S proteasome. adipogen.comubpbio.com For some applications, luminogenic substrates like BOC-Leu-Gly-Arg-Aminoluciferin may offer even greater sensitivity than AMC-based substrates. aatbio.comaatbio.com The choice of substrate therefore depends on the specific protease being investigated and the requirements of the assay.
Research Aims and Scope Pertaining to this compound Applications
The primary research aim for utilizing this compound is the sensitive and specific detection and quantification of the activity of its target proteases. This substrate is particularly useful for:
Enzyme Kinetics: Determining key kinetic parameters such as Km and kcat for enzymes that cleave the Leu-Gly-Arg sequence.
Inhibitor Screening: Identifying and characterizing inhibitors of these proteases by measuring the reduction in the rate of AMC release.
Enzyme Characterization: Elucidating the substrate specificity of newly discovered or poorly characterized proteases. For example, it was used in an enzymatic assay to suggest the presence of enzymes in the abdominal gland of a newt that could generate the pheromone sodefrin (B13386718) from its precursor. medchemexpress.com
Assay Development: Serving as a standard substrate in the development and optimization of new protease assay formats. chemimpex.com
The scope of its application is primarily within in vitro biochemical assays. chemimpex.com
Detailed Research Findings
| Enzyme/System | Application of this compound | Key Findings | Citations |
|---|---|---|---|
| Horseshoe Crab Clotting Enzyme | Selective fluorogenic substrate | Specifically cleaved by this enzyme, enabling its activity measurement. | peptanova.de |
| Complement Component C3/C5 Convertases | Fluorogenic substrate | Allows for the study of the activity of these key complement system enzymes. | bachem.com |
| Coagulation Factor Xa | Fluorogenic substrate | Serves as a substrate for this important enzyme in the coagulation cascade. | bachem.com |
| Soybean Trypsin-like Enzyme | Fluorogenic substrate | Demonstrates utility in studying plant-derived proteases. | bachem.com |
| Macropain | Fluorogenic substrate | Hydrolyzed by this high molecular weight thiol proteinase from human erythrocytes. | bachem.comaatbio.com |
| Newt Abdominal Gland Extract | Enzymatic assay substrate | Hydrolysis of the substrate suggested the presence of proteolytic enzymes capable of generating the pheromone Sodefrin. The optimal activity was observed at pH 9.0 and 45°C. | medchemexpress.com |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N7O7/c1-16(2)12-21(36-28(41)43-29(4,5)6)25(39)33-15-23(37)35-20(8-7-11-32-27(30)31)26(40)34-18-9-10-19-17(3)13-24(38)42-22(19)14-18/h9-10,13-14,16,20-21H,7-8,11-12,15H2,1-6H3,(H,33,39)(H,34,40)(H,35,37)(H,36,41)(H4,30,31,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAQYOHJZUTWDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407564 | |
| Record name | AC1NMZ0D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65147-09-3 | |
| Record name | AC1NMZ0D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Principles Governing Boc Leu Gly Arg Amc Cleavage and Fluorometric Signal Generation
Spectroscopic Basis of 7-Amino-4-Methylcoumarin (B1665955) (AMC) Fluorescence After Liberation
The utility of Boc-Leu-Gly-Arg-AMC as a fluorogenic substrate lies in the significant change in fluorescence properties upon enzymatic cleavage. iris-biotech.de In its intact, peptide-bound form, the 7-amino-4-methylcoumarin (AMC) moiety exhibits very weak fluorescence. iris-biotech.decaymanchem.com This is because the amide bond linking AMC to the arginine residue effectively quenches its fluorescence. caymanchem.com
Upon hydrolysis of the Arg-AMC bond by a protease, the free AMC molecule is liberated. iris-biotech.de This liberated AMC is highly fluorescent, with distinct excitation and emission maxima. caymanchem.com The fluorescence arises from the electronic structure of the coumarin (B35378) ring system. The amino group at the 7-position acts as an electron-donating group, which, in conjunction with the electron-withdrawing carbonyl group in the lactone ring, creates a push-pull system that facilitates electronic transitions upon absorption of light.
When excited by light of an appropriate wavelength, typically around 341-380 nm, the AMC molecule absorbs a photon and is promoted to an excited electronic state. aatbio.comadipogen.comglpbio.com It then rapidly relaxes back to its ground state, emitting a photon of longer wavelength in the process, which is observed as fluorescence. The emission maximum for free AMC is typically in the range of 430-460 nm, appearing as blue fluorescence. aatbio.comeurogentec.comsigmaaldrich.com
This "turn-on" fluorescence mechanism provides a sensitive method for detecting protease activity. The rate of increase in fluorescence intensity is directly proportional to the rate of AMC liberation, and thus to the enzymatic activity under investigation. caymanchem.com
Kinetic Analysis of Protease-Mediated this compound Hydrolysis
The hydrolysis of this compound by proteases can be quantitatively analyzed using Michaelis-Menten kinetics. nih.gov This allows for the determination of key kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. The catalytic efficiency is often expressed as kcat/Kₘ.
The progress of the reaction is monitored in real-time by measuring the increase in fluorescence intensity over time. From this data, the initial velocity (v₀) of the reaction can be calculated at various substrate concentrations. Plotting v₀ against the substrate concentration allows for the determination of Kₘ and Vₘₐₓ.
It is important to note that at high concentrations, the substrate itself can cause fluorescence quenching, which can interfere with the accuracy of kinetic measurements. mdpi.com Therefore, it is often necessary to work within a useful range of substrate concentrations to avoid this effect.
The kinetic parameters for the hydrolysis of this compound can vary significantly depending on the specific protease being studied. For example, different enzymes will exhibit different affinities and turnover rates for this substrate, reflecting their unique structural and catalytic properties. openbiochemistryjournal.com
Below is an interactive data table summarizing kinetic parameters for the hydrolysis of AMC-based substrates by various proteases.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹µM⁻¹) |
| Thrombin | N-t-Boc-Val-Pro-Arg-7-AMC | - | - | - |
| Cysteine Protease (A. arguta) | Z-Leu-Arg-MCA | 100 | 27.26 | 0.2726 |
| Salmonella OpdB | Cbz-Arg-Arg-AMC | 0.8 | 29 | 36 |
| Salmonella OpdB | Cbz-Arg-AMC | 5.1 | 10 | 2 |
| PmC11 | Ac-VLTK-AMC | 20.4 | 3.3 | 0.16 |
Note: Data is compiled from various studies and experimental conditions may differ. "-" indicates data not available in the provided sources.
Biophysical and Chemical Factors Influencing this compound Substrate Turnover and Fluorescence Quantum Yield
Several biophysical and chemical factors can influence the efficiency of this compound as a substrate and the resulting fluorescence signal. These factors can affect both the enzymatic reaction itself and the photophysical properties of the liberated AMC.
Factors Affecting Substrate Turnover:
pH and Temperature: Like most enzymatic reactions, the hydrolysis of this compound is highly dependent on pH and temperature. medchemexpress.com Each protease has an optimal pH and temperature range for its activity. For instance, one study found the optimal conditions for cleavage of this compound by an abdominal gland extract to be pH 9.0 and 45°C. medchemexpress.com Deviations from these optimal conditions can lead to a decrease in enzyme activity and, consequently, a lower rate of substrate turnover.
Ionic Strength: The ionic strength of the buffer can influence the interaction between the enzyme and the substrate, particularly for enzymes that rely on electrostatic interactions for substrate binding.
Presence of Inhibitors or Activators: The presence of molecules that inhibit or activate the protease will directly affect the rate of substrate turnover. smolecule.com Competitive inhibitors, for example, will increase the apparent Kₘ of the substrate.
Factors Affecting Fluorescence Quantum Yield:
Solvent Polarity and Viscosity: The fluorescence quantum yield of AMC can be influenced by the properties of the solvent. Changes in polarity and viscosity can affect the excited state lifetime and the non-radiative decay pathways of the fluorophore.
Quenching Agents: The presence of quenching agents in the assay mixture can decrease the fluorescence intensity of the liberated AMC. researchgate.net This can include certain ions, dissolved oxygen, or even high concentrations of the substrate itself. mdpi.com
Photobleaching: Prolonged exposure to the excitation light can lead to photobleaching, which is the irreversible photochemical destruction of the fluorophore, resulting in a loss of fluorescence. iris-biotech.de
By carefully controlling these factors, researchers can ensure the reliability and reproducibility of protease assays using this compound.
Advanced Methodologies for Characterizing Protease Activity Utilizing Boc Leu Gly Arg Amc
Optimizing Reaction Conditions for Boc-Leu-Gly-Arg-AMC-Based Protease Assays
The accuracy and reproducibility of protease assays using this compound are critically dependent on the careful optimization of several key reaction parameters. These factors can significantly influence enzyme stability and catalytic efficiency, thereby impacting the quality of the generated data.
Influence of pH, Ionic Strength, and Temperature on Activity
The enzymatic hydrolysis of this compound is profoundly affected by the pH, ionic strength, and temperature of the reaction environment. The optimal conditions can vary significantly depending on the specific protease being investigated.
pH: The pH of the assay buffer affects the ionization state of both the enzyme's active site residues and the substrate, which in turn influences substrate binding and catalysis. For instance, a crude extract containing proteolytic enzymes capable of cleaving this compound exhibited optimal activity at a pH of 9.0. fourwaves.com It is essential to screen a range of pH values using appropriate buffer systems to determine the optimal pH for the protease of interest.
Temperature: Temperature influences the rate of enzymatic reactions, with activity generally increasing with temperature up to an optimal point. Beyond this optimum, the enzyme may begin to denature, leading to a rapid loss of activity. For example, the proteolytic activity in a crude extract utilizing this compound was found to be optimal at 45°C. fourwaves.com Determining the optimal temperature for a given protease ensures maximal assay sensitivity without compromising enzyme stability.
Table 1: Illustrative Example of Reaction Condition Optimization for a Hypothetical Protease
| Parameter | Condition | Relative Activity (%) |
| pH | 6.0 | 45 |
| 7.0 | 85 | |
| 8.0 | 100 | |
| 9.0 | 70 | |
| Ionic Strength (NaCl) | 0 mM | 90 |
| 50 mM | 100 | |
| 150 mM | 75 | |
| 250 mM | 50 | |
| Temperature (°C) | 25 | 60 |
| 37 | 100 | |
| 45 | 80 | |
| 55 | 30 |
Substrate and Enzyme Concentration Dependencies
The concentrations of both the this compound substrate and the protease are critical parameters that must be carefully determined to ensure reliable kinetic measurements.
Substrate Concentration: To accurately determine kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax), it is necessary to measure the initial reaction rates at various substrate concentrations. The range of substrate concentrations should typically span from well below to well above the expected Km value. For similar fluorogenic substrates, working concentrations often fall within the 50-200 µM range.
Enzyme Concentration: The concentration of the enzyme should be optimized to ensure that the initial reaction rate is linear over a sufficient period. If the enzyme concentration is too high, the substrate will be rapidly depleted, leading to a non-linear reaction progress curve. Conversely, if the enzyme concentration is too low, the fluorescence signal may be difficult to distinguish from the background. It is important to establish a concentration at which the initial velocity is directly proportional to the enzyme concentration.
Quantitative Spectrofluorometric Detection and Data Analysis Protocols
The accurate quantification of protease activity relies on robust spectrofluorometric detection and appropriate data analysis protocols. The cleavage of this compound results in the release of free AMC, which can be detected by measuring the fluorescence intensity at an excitation wavelength of approximately 360-380 nm and an emission wavelength of around 440-460 nm.
Calibration Curves and Fluorescence Unit-to-Concentration Conversion
To convert the measured relative fluorescence units (RFU) into the concentration of the product (free AMC), a standard curve must be generated.
AMC Standard Curve: A series of known concentrations of free AMC are prepared in the same assay buffer used for the enzymatic reaction. The fluorescence intensity of each standard is then measured.
Data Plotting and Analysis: The fluorescence intensity (in RFU) is plotted against the corresponding AMC concentration. A linear regression analysis is performed on the data points to obtain the slope of the line, which represents the conversion factor (RFU per unit concentration). This allows for the conversion of the RFU values from the enzymatic assay into the molar amount of product formed.
Table 2: Example Data for an AMC Standard Curve
| AMC Concentration (µM) | Relative Fluorescence Units (RFU) |
| 0 | 50 |
| 1.25 | 550 |
| 2.5 | 1050 |
| 5 | 2050 |
| 10 | 4050 |
| 20 | 8050 |
Initial Rate Determination and Kinetic Parameter Derivation
The initial reaction velocity (v₀) is a crucial parameter for determining the kinetic constants of an enzyme.
Monitoring Reaction Progress: The fluorescence intensity is measured over time, and the data is plotted as RFU versus time.
Identifying the Linear Phase: The initial, linear portion of the progress curve is identified. The slope of this linear phase represents the initial rate of the reaction in RFU per unit time.
Conversion to Molar Rate: The initial rate in RFU/min is converted to a molar rate (e.g., µM/min) using the conversion factor derived from the AMC standard curve.
Derivation of Kinetic Parameters: By measuring the initial rates at various substrate concentrations, the data can be fitted to the Michaelis-Menten equation to determine the Km and Vmax values for the enzyme with this compound as the substrate.
Adaptation of this compound Assays for High-Throughput Screening (HTS) Platforms
This compound-based assays are well-suited for adaptation to high-throughput screening (HTS) platforms for the discovery of protease inhibitors. This adaptation involves miniaturization of the assay volume and the use of automated liquid handling systems.
Assay Miniaturization: The assay is typically performed in 96- or 384-well microplates to increase throughput and reduce reagent consumption. The final assay volume is scaled down, which requires careful optimization of reagent concentrations to maintain assay performance.
Automated Liquid Handling: Robotic liquid handlers are employed for the precise and rapid dispensing of reagents, including the substrate, enzyme, and test compounds. This automation minimizes pipetting errors and increases the speed and reproducibility of the screening process.
Reagent Stability and Dispensing Order: The stability of the reagents under HTS conditions is a critical consideration. The order of reagent addition should also be optimized to minimize any potential artifacts. For example, pre-incubation of the enzyme with test compounds is often necessary before initiating the reaction by adding the substrate.
Data Acquisition and Analysis: Microplate readers capable of kinetic fluorescence measurements are used to monitor the reactions in all wells simultaneously. Automated data analysis software is then used to calculate the initial rates for each well and to identify potential inhibitors based on a reduction in enzyme activity.
Table 3: Key Considerations for HTS Adaptation of this compound Assays
| Parameter | Standard Assay | HTS Adaptation |
| Format | Single cuvette | 96- or 384-well microplate |
| Volume | 100 - 1000 µL | 10 - 100 µL |
| Liquid Handling | Manual pipetting | Automated liquid handlers |
| Data Acquisition | Single measurement over time | Kinetic reads of all wells |
| Data Analysis | Manual calculation | Automated software analysis |
Miniaturization Strategies for Multiwell Plate Formats
The transition from traditional cuvette-based assays to multiwell plate formats has been a critical step in increasing the throughput of enzymatic assays. Miniaturization, the process of scaling down assay volumes for use in higher-density plates (e.g., 96, 384, or even 1536-well formats), offers substantial benefits. nih.gov The primary advantages are the reduced consumption of costly reagents, such as the protease and the this compound substrate, and the ability to test a larger number of compounds or conditions simultaneously.
A typical assay in a 96-well plate might involve a total volume of 100 µL, for instance, by mixing 50 µL of enzyme solution with 50 µL of substrate solution. ubpbio.com When transitioning to a 384-well format, the total assay volume can be scaled down significantly, often to 10-20 µL. This reduction requires precise liquid handling capabilities to maintain accuracy and reproducibility. The enhanced fluorescence sensitivity of certain reporter groups can also facilitate miniaturization by allowing for lower substrate concentrations while still generating a sufficient signal. nih.gov
Table 1: Example of Assay Miniaturization from 96-Well to 384-Well Format
| Parameter | 96-Well Plate Assay | 384-Well Plate Assay | Reduction Factor |
|---|---|---|---|
| Total Assay Volume | 100 µL | 20 µL | 5x |
| Enzyme Volume | 50 µL | 10 µL | 5x |
| Substrate Volume | 50 µL | 10 µL | 5x |
| Substrate Conc. | 50-200 µM | 50-200 µM | 1x |
This table presents a hypothetical scaling scenario to illustrate the principles of miniaturization.
Robotics and Automation Integration
To fully leverage the potential of miniaturized, multiwell plate assays, robotics and automation are essential. researchgate.net High-throughput screening (HTS) platforms integrate various automated components to perform entire assay protocols with minimal human intervention. nih.govufl.edu This integration ensures high precision, reproducibility, and the capacity to screen libraries containing thousands of compounds per day. researchgate.net
A fully automated system for assays using this compound typically includes:
Automated Liquid Handlers: These robots perform precise, low-volume dispensing of reagents, such as the enzyme, substrate, and test compounds, into the multiwell plates. researchgate.net This minimizes pipetting errors and ensures consistency across all wells.
Plate Handlers: Robotic arms transport plates between different stations on the platform, such as dispensers, incubators, and plate readers, enabling unattended operation. nih.gov
Integrated Plate Readers: High-throughput fluorometric plate readers are used to measure the release of the fluorescent AMC group. ubpbio.com Modern readers can process plates rapidly, allowing for kinetic measurements across an entire plate, providing valuable data on reaction rates. nih.gov
The entire process is controlled by sophisticated software that manages the assay workflow, from plate mapping and reagent addition to data acquisition and analysis. nih.gov This level of automation is critical for large-scale drug discovery campaigns seeking to identify modulators of proteases that cleave the this compound substrate.
Quality Control and Validation Procedures for this compound Assays
Rigorous quality control (QC) and validation are paramount to ensure that data generated from this compound assays are accurate, reliable, and meaningful. These procedures are designed to identify and mitigate potential artifacts and to confirm that the assay is specifically measuring the activity of the intended target protease.
Interference Testing and Assay Robustness Evaluation
Fluorometric assays are susceptible to various forms of interference that can lead to false-positive or false-negative results. researchgate.net A crucial step in assay validation is to test for these interferences.
Common sources of interference include:
Autofluorescence: Test compounds may fluoresce at the same excitation and emission wavelengths as the AMC reporter molecule (typically Ex: ~360-380 nm, Em: ~460 nm), leading to a false signal. ubpbio.comubpbio.com This is often addressed by pre-reading the plates after compound addition but before starting the enzymatic reaction.
Light Scattering: Precipitated compounds can scatter light, resulting in an artificially high fluorescence reading.
Quenching: Some compounds can absorb the excitation or emission light, reducing the detected fluorescence and potentially masking true enzyme inhibition (false negatives).
Reagent Artifacts: Contaminants in the peptide substrate, such as trifluoroacetic acid (TFA) salts remaining from synthesis, can sometimes influence experimental results and cause variability. novoprolabs.com
Assay robustness is evaluated by testing the effects of slight variations in experimental parameters, such as pH, temperature, and DMSO concentration, to ensure the assay performs consistently. nih.gov
Table 2: Interference Testing and Mitigation Strategies
| Type of Interference | Testing Method | Mitigation Strategy |
|---|---|---|
| Compound Autofluorescence | Measure fluorescence of compound in assay buffer without enzyme. | Subtract background fluorescence from test wells. |
| Light Scattering | Measure absorbance/turbidity of wells containing test compounds. | Exclude compounds that precipitate from analysis. |
| Fluorescence Quenching | Run a control reaction with free AMC in the presence of the test compound. | Use alternative assay formats or counter-screens. |
Exploration of Protease Function and Regulation Through Boc Leu Gly Arg Amc Applications
Characterization of Serine Protease Substrate Specificity and Catalytic Efficiency Using Boc-Leu-Gly-Arg-AMC
This compound is frequently employed to probe the enzymatic properties of serine proteases. The cleavage of this substrate after the arginine residue provides a direct measure of a protease's ability to recognize and process specific peptide sequences.
This compound has proven to be a versatile substrate for comparing the activity of a wide range of serine proteases. Its sequence is recognized by several trypsin-like proteases, which preferentially cleave after basic amino acid residues like arginine.
For instance, it is a known substrate for transmembrane protease serine 2 (TMPRSS2), a key enzyme in the activation of influenza viruses. portlandpress.comresearchgate.net Studies have utilized this compound to screen and characterize the activity of TMPRSS2. portlandpress.combiorxiv.orgacs.org It is also hydrolyzed by human airway trypsin-like protease (HAT). asm.org
Beyond viral activation, this substrate is used to assay the activity of enzymes in the coagulation cascade. It is a specific fluorogenic substrate for coagulation factor Xa. bachem.com Furthermore, it has been used to assess the activity of complement C1s, a serine protease crucial to the complement system, an essential part of the innate immune system. rsc.org The substrate is also cleaved by convertases, a family of proteases that activate precursor proteins. bachem.commedchemexpress.com
The utility of this compound extends to other organisms as well. For example, it is used to measure the activity of a soybean trypsin-like enzyme. bachem.com However, it is not exclusively specific to serine proteases, as it can also be hydrolyzed by macropain, a high molecular weight thiol proteinase from human erythrocytes. bachem.com
The following table summarizes the kinetic parameters of various proteases with different substrates, highlighting the comparative utility of this compound.
| Protease | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source |
|---|---|---|---|---|---|
| KLK8 | Ac-Thr-Lys-Leu-Arg-ACC | 15.3 ± 1.5 | 48.0 ± 2.1 | 3,137,300 ± 333,800 | researchgate.net |
| KLK8 | Ac-Thr-Lys-Leu-Arg-AMC | 14.4 ± 0.2 | 43.9 ± 6.2 | 3,049,000 ± 432,600 | researchgate.net |
| KLK8 | Boc-Val-Pro-Arg-AMC | 434.0 ± 100.2 | 8.8 ± 0.4 | 20,300 ± 4,800 | researchgate.net |
| VesB | Boc-Gln-Ala-Arg-AMC | 32.7 ± 2.5 | - | - | nih.gov |
The cleavage of this compound can be influenced by allosteric regulators, which bind to a site on the enzyme distinct from the active site, thereby altering its catalytic activity. While specific studies focusing on the allosteric regulation of this compound cleavage are not extensively detailed in the provided context, the general principle is well-established for proteases. For example, the 20S proteasome exhibits allosteric regulation between its active sites, a phenomenon that can be studied using fluorogenic substrates. adipogen.com The binding of modulators can either enhance or inhibit the rate of substrate hydrolysis, providing insights into the enzyme's regulatory mechanisms.
Biochemical Profiling of Protease Inhibitors Using this compound as a Substrate
The fluorogenic nature of this compound makes it an excellent tool for identifying and characterizing protease inhibitors. chemimpex.com A reduction in the rate of fluorescence production in the presence of a test compound indicates inhibition of the target protease.
This compound is routinely used in assays to determine the potency of protease inhibitors, commonly expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). portlandpress.combachem.com By measuring the rate of substrate cleavage at various inhibitor concentrations, researchers can construct dose-response curves to calculate these values.
Further kinetic experiments, where both substrate and inhibitor concentrations are varied, can elucidate the mechanism of inhibition. For instance, a competitive inhibitor will increase the apparent Michaelis constant (Km) of the substrate without affecting the maximum velocity (Vmax), while a non-competitive inhibitor will decrease Vmax without changing Km. This type of kinetic analysis is crucial for understanding how an inhibitor interacts with its target protease.
High-throughput screening (HTS) campaigns frequently utilize this compound to rapidly assess large chemical libraries for potential protease inhibitors. portlandpress.comadipogen.comubpbio.com The simplicity and sensitivity of the fluorescence-based assay make it amenable to automation, allowing for the efficient identification of "hit" compounds. These hits can then be further validated and optimized to develop new therapeutic agents. For example, this substrate has been used in HTS assays to find inhibitors for proteases involved in various diseases. evitachem.com
Assessment of Protease Activity in Diverse Biological Systems Utilizing this compound
This compound is a valuable reagent for measuring protease activity in a variety of biological contexts, from purified enzyme preparations to complex biological fluids and cell extracts. smolecule.comsmolecule.comrsc.org For instance, it has been used to detect proteolytic activity in crude extracts of the abdominal gland of the newt, Cynops pyrrhogaster, to identify enzymes responsible for processing a pheromone precursor. medchemexpress.com It has also been employed to measure protease activity at the surface of cultured cells and in their supernatants, helping to distinguish between membrane-bound and secreted protease activity. asm.org
The following table provides examples of studies that have used this compound and other similar substrates to measure protease activity in different biological systems.
| Biological System | Protease Target | Substrate | Key Finding | Source |
|---|---|---|---|---|
| MDCK cells expressing HAT or TMPRSS2 | HAT and TMPRSS2 | This compound | HAT is active at the cell surface, while TMPRSS2 has marginal surface activity. | asm.org |
| Newt abdominal gland extract | Sodefrin-generating enzymes | This compound | Identified proteolytic activity responsible for pheromone processing. | medchemexpress.com |
| Streptococcus oralis cultures | Bacterial proteases | BOC-leu-ser-thr-arg-AMC | Protease production is influenced by glucose concentrations. | tandfonline.com |
| Human plasma | Complement C3 convertase | This compound | Used to measure the activity and stability of C3 convertase complexes. | aai.org |
Analysis in Cellular Extracts, Subcellular Fractions, and Conditioned Media
This compound is frequently employed to measure protease activity in complex biological samples such as cellular extracts, subcellular fractions, and conditioned media. This substrate is particularly useful for assaying trypsin-like serine proteases.
In studies involving cellular extracts , this compound serves as a substrate to detect and quantify the activity of specific proteases. For instance, crude extracts from the abdominal gland of the newt, Cynops pyrrhogaster, were shown to hydrolyze this compound, indicating the presence of enzymes capable of processing the pheromone sodefrin (B13386718) from its precursor. medchemexpress.com The optimal pH for this cleavage activity was determined to be 9.0. medchemexpress.com Similarly, in studies of the neuropathogenic schistosome Trichobilharzia regenti, this compound was used to assay for trypsin-like peptidase activity in cercarial extracts. cambridge.orgresearchgate.net
The analysis of subcellular fractions allows researchers to pinpoint the location of protease activity within the cell. For example, the enzymatic activity of the proteases HAT and TMPRSS2 has been determined at the cell surface of MDCK cells by incubating them with this compound. researchgate.netasm.org This approach helps to understand the specific cellular compartments where these proteases are active.
Conditioned media , which contains proteins secreted by cells, can also be assayed using this substrate. The activity of shed proteases, such as TMPRSS2 and HAT, in the supernatant of cell cultures has been measured using this compound. researchgate.netasm.org This is crucial for understanding the role of secreted proteases in the extracellular environment, for instance, in the context of viral activation. asm.org To ensure specificity when measuring the activity of a particular protease like the 20S proteasome in cell lysates, pre-treatment with a specific inhibitor can be used to determine the fluorescence contributed by other cellular proteases that might also cleave this compound. ubpbio.com
Table 1: Applications of this compound in Biological Samples
| Sample Type | Organism/Cell Line | Protease/Enzyme System Studied | Research Focus |
|---|---|---|---|
| Cellular Extract | Cynops pyrrhogaster (Newt) | Sodefrin processing enzymes | Pheromone biosynthesis medchemexpress.com |
| Cellular Extract | Trichobilharzia regenti (Schistosome) | Trypsin-like peptidases | Parasite biology cambridge.orgresearchgate.net |
| Subcellular Fraction (Cell Surface) | MDCK cells | HAT and TMPRSS2 proteases | Protease localization and activity researchgate.netasm.org |
| Conditioned Media | MDCK cells | Shed HAT and TMPRSS2 proteases | Extracellular protease function researchgate.netasm.org |
| Cell Lysates | General | 20S proteasome | Specific protease activity measurement ubpbio.com |
Application in Recombinant Protein Expression and Purification Monitoring
The expression and purification of recombinant proteases are fundamental processes in biochemistry and molecular biology. This compound can be a useful tool for monitoring the activity of the target protease throughout these procedures.
During the expression of recombinant proteins in systems like E. coli, researchers need to confirm that the expressed protein is active. For example, the activity of recombinant prolyl oligopeptidase from Trypanosoma cruzi (rPOP Tc80) was assayed using a panel of fluorogenic substrates, including this compound, to characterize its substrate specificity. nih.gov This helps to ensure that the recombinant protein folds correctly and retains its catalytic function.
In the purification process, fractions collected from chromatography columns can be quickly assayed for enzymatic activity using this compound to identify which fractions contain the active protease. This allows for the efficient pooling of active fractions and streamlines the purification workflow. While not explicitly detailed for this compound in the provided context, this is a general and widespread application for fluorogenic substrates in protein purification.
Integration of this compound Assays with Complementary Biochemical Techniques
To gain a more comprehensive understanding of protease function, data from this compound assays are often correlated with results from other biochemical methods.
Combined Approaches with Gel-Based Assays (e.g., Zymography, In-Gel Digestion)
Zymography is a powerful technique for detecting and characterizing proteases based on their ability to digest a substrate copolymerized within a polyacrylamide gel. This method provides information about the molecular weight of the active proteases.
Correlation with Immunochemical Methods for Enzyme Quantification
Immunochemical methods, such as Western blotting and ELISA, are used to detect and quantify the amount of a specific protease protein, regardless of its enzymatic activity. By combining these methods with activity assays using this compound, researchers can distinguish between the total amount of protease present and the amount that is catalytically active.
For instance, in the characterization of the proteases HAT and TMPRSS2, Western blot analysis was used to confirm the expression and processing of the recombinant proteases, while activity assays with this compound were used to measure their enzymatic function. researchgate.netasm.org This combined approach is crucial for understanding the regulation of protease activity, which can be controlled at the level of protein expression, post-translational modification (e.g., zymogen activation), or by the presence of endogenous inhibitors.
Advanced Methodological Developments and Future Research Directions with Boc Leu Gly Arg Amc
Development of Spatially Resolved and Real-Time Protease Activity Assays Employing Boc-Leu-Gly-Arg-AMC
The fluorogenic substrate this compound is instrumental in developing advanced assays to visualize and quantify protease activity in real-time and with spatial resolution. chemimpex.com These methodologies are crucial for understanding the localized and dynamic nature of proteolytic events in complex biological systems.
One key application is in in situ zymography , where the substrate is applied directly to tissue sections or cell cultures. Cleavage of this compound by target proteases releases the fluorescent AMC molecule, which can be detected by fluorescence microscopy. This technique allows for the precise localization of protease activity within specific cellular compartments or tissue microenvironments. For instance, it has been used to map the activity of trypsin-like serine proteases in various tissues.
Real-time imaging in live cells is another significant advancement. chemimpex.com By introducing this compound into living cells, researchers can monitor protease activity as it happens. This is often achieved through techniques like confocal microscopy or fluorescence lifetime imaging microscopy (FLIM), providing dynamic information about enzyme function in response to various stimuli or during specific cellular processes. These assays have been pivotal in studying the activity of proteases like TMPRSS2. acs.orgbiorxiv.orgresearchgate.net
Furthermore, the development of precipitating fluorophores that can be released from substrates similar to this compound offers a method for enhancing the spatial resolution of these assays. google.com Upon cleavage, the fluorophore becomes insoluble and precipitates at the site of enzymatic activity, providing a stable and highly localized signal. google.com
Adaptation of this compound for Microfluidic and Lab-on-a-Chip Devices
The properties of this compound make it well-suited for integration into high-throughput screening platforms like microfluidic and lab-on-a-chip devices. These miniaturized systems offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the ability to perform parallel assays.
In a microfluidic format, small volumes of enzyme and the this compound substrate can be mixed in precisely controlled microchannels. The resulting fluorescence from AMC cleavage is then detected, often by integrated optical sensors. This setup allows for rapid screening of enzyme inhibitors or for determining kinetic parameters of proteases. For example, assays using this compound have been scaled to a 1536-well format for high-throughput screening. acs.org
Lab-on-a-chip devices can incorporate multiple steps, such as cell culture, lysis, and enzymatic assay, on a single chip. This integration enables the analysis of protease activity directly from biological samples in a highly automated fashion. The use of this compound in such devices facilitates the study of proteases in various contexts, from disease diagnostics to drug discovery. acs.org
Computational Approaches for Predicting this compound Substrate Interactions and Cleavage Sites
Computational methods are increasingly being used to understand and predict the interactions between proteases and substrates like this compound. These approaches provide valuable insights into the structural basis of substrate specificity and can guide the design of new and improved protease probes.
Molecular docking simulations are employed to predict the binding orientation of this compound within the active site of a protease. mdpi.com These models can identify key amino acid residues in the enzyme that are crucial for substrate recognition and catalysis. For instance, docking studies have been used to investigate the interaction of small molecules with proteases that cleave this compound. acs.orgmdpi.com
Molecular dynamics (MD) simulations take these static models a step further by simulating the dynamic behavior of the enzyme-substrate complex over time. google.com MD simulations can reveal conformational changes that occur during substrate binding and cleavage, providing a more detailed picture of the enzymatic mechanism. google.comnih.gov These computational studies can help in understanding how modifications to the this compound sequence might affect its interaction with a target protease.
Innovations in Peptide Substrate Engineering and Design Inspired by this compound Scaffold
The tripeptide sequence Leu-Gly-Arg has served as a foundational scaffold for the development of novel protease substrates with enhanced properties. researchgate.netscholaris.ca
Rational Design of Modified this compound Analogs for Enhanced Specificity
While this compound is a useful tool, its specificity can be limited as it is recognized by a range of trypsin-like serine proteases. mdpi.comnih.govresearchgate.net To address this, researchers are rationally designing analogs with modified peptide sequences to enhance specificity for particular proteases.
By systematically substituting amino acids at the P1, P2, and P3 positions (Arginine, Glycine, and Leucine, respectively), it is possible to create substrates that are preferentially cleaved by a single target enzyme. This approach often involves screening a library of modified peptides against a panel of proteases to identify the most selective sequences. For example, altering the amino acids in the peptide sequence can change the substrate's affinity for different kallikreins. researchgate.net
Below is a table illustrating how modifications to the peptide sequence can influence protease specificity.
| Peptide Substrate | Target Protease(s) | Notes |
| Boc-Gln-Ala-Arg -AMC | TMPRSS2, Matriptase | Shows higher cleavage efficiency by TMPRSS2 compared to other substrates. acs.orgbiorxiv.org |
| Boc-Val-Pro-Arg -AMC | Thrombin, Trypsin | Demonstrates specificity towards thrombin and trypsin-like proteases. cambridge.org |
| Z-Phe-Arg -AMC | Cathepsins B and L | A common substrate for assessing the activity of these cysteine proteases. cambridge.orgnih.gov |
| Suc-Ala-Ala-Pro-Phe -AMC | Chymotrypsin-like proteases | Used to detect chymotrypsin-like enzymatic activity. cambridge.orgresearchgate.net |
Development of FRET-Based Systems Incorporating this compound-like Sequences
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for developing highly sensitive protease assays. google.com In a FRET-based substrate, a fluorophore and a quencher are attached to opposite ends of a peptide sequence. When the peptide is intact, the quencher suppresses the fluorophore's emission. Upon cleavage by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.
The Leu-Gly-Arg sequence from this compound can be incorporated into FRET probes. By flanking this sequence with a suitable FRET pair, such as 2-Aminobenzoyl (Abz) and 2,4-dinitrophenyl (Dnp), researchers can create highly sensitive reporters of protease activity. medchemexpress.com These FRET probes offer improved signal-to-noise ratios compared to single-fluorophore substrates and are readily adaptable for high-throughput screening applications. The development of hairpin DNA structures as FRET-based reporters has also shown promise in enhancing the signal for detecting protease activity. acs.org
Exploration of Environmental and Cellular Contextual Factors Modulating this compound Hydrolysis Rates
The rate of this compound hydrolysis by proteases can be significantly influenced by various environmental and cellular factors. Understanding these modulators is critical for interpreting assay results accurately and for comprehending protease regulation in vivo.
pH: The optimal pH for the activity of many proteases that cleave this compound is typically around neutral to slightly alkaline (pH 7.5-8.5). mdpi.commdpi.com Deviations from the optimal pH can lead to a significant decrease in enzymatic activity, likely due to changes in the protonation state of key catalytic residues in the enzyme's active site. ucl.ac.uk Some studies have shown that the fluorescence of the AMC group itself can be affected by pH, which needs to be considered when designing and interpreting assays. ucl.ac.uk
Temperature: Like most enzymatic reactions, the hydrolysis of this compound is temperature-dependent. Activity generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. Assays are typically performed at a constant temperature, often 37°C, to mimic physiological conditions. cambridge.org
Ionic Strength: The concentration of salts in the assay buffer can also impact protease activity. The ionic strength can affect the stability of the enzyme and its interaction with the substrate. For instance, some protease assays using this compound are conducted in buffers containing a specific concentration of NaCl to ensure optimal performance. mdpi.commdpi.com
Presence of Cofactors and Inhibitors: The activity of proteases that cleave this compound can be modulated by the presence of metal ions, which may act as cofactors, or by endogenous or exogenous inhibitors. For example, the activity of some proteasomes can be modulated by proteins like UBL7. nih.gov The cellular environment is a complex milieu containing numerous potential modulators that can influence the rate of substrate hydrolysis.
The table below summarizes the effects of these factors on the hydrolysis of this compound.
| Factor | Effect on Hydrolysis Rate | Typical Optimal Range/Condition |
| pH | Significant impact; activity peaks at an optimal pH. | 7.5 - 8.5 mdpi.commdpi.com |
| Temperature | Activity increases with temperature up to an optimum. | ~37°C cambridge.org |
| Ionic Strength | Can influence enzyme stability and substrate binding. | Buffer-specific, e.g., 200 mM NaCl mdpi.com |
| Modulators | Can be enhanced by cofactors or reduced by inhibitors. | Varies depending on the specific enzyme and modulator. |
Methodological Challenges and Limitations in Employing Boc Leu Gly Arg Amc for Research
Considerations for Non-Specific Enzyme Activity and Background Fluorescence
A primary challenge in using Boc-Leu-Gly-Arg-AMC is its susceptibility to cleavage by a range of proteases, which can lead to non-specific signals. The peptide sequence is a substrate for several trypsin-like serine proteases, not limited to a single specific enzyme. portlandpress.com This broad reactivity necessitates careful experimental design to isolate the activity of the enzyme of interest.
For instance, this compound is known to be hydrolyzed by coagulation factor Xa, complement component C3/C5 convertases, the trypsin-like activity of the 20S proteasome, and macropain, a thiol proteinase from human erythrocytes. hongtide.comnovoprolabs.com It has also been reported as a substrate for the transmembrane protease TMPRSS2 and the Horseshoe Crab Clotting Enzyme. portlandpress.compeptanova.de When analyzing complex biological samples like cell lysates, this lack of specificity is a significant concern. To mitigate this, researchers can use specific inhibitors to determine the fluorescence contributed by other cellular proteases; this background activity should then be subtracted from the total signal. ubpbio.com
Table 1: Documented Enzymes with Activity Towards this compound or Structurally Similar Substrates
| Enzyme/Protease Class | Area of Interest | Reference |
|---|---|---|
| Coagulation Factor Xa | Hematology, Coagulation | hongtide.com |
| Complement C3/C5 Convertases | Immunology, Hematology | hongtide.com |
| Trypsin-like activity of 20S Proteasome | Cell Biology, Proteostasis | ubpbio.com |
| Macropain | Hematology | hongtide.com |
| TMPRSS2 | Virology, Cancer Research | portlandpress.com |
| Horseshoe Crab Clotting Enzyme | Endotoxin Testing | peptanova.de |
Potential for Assay Interference from Sample Components
Components within the experimental sample can significantly interfere with the enzymatic assay, leading to inaccurate measurements. Biological samples, such as plasma, are complex mixtures, and researchers often need to dilute them to establish a linear response range for the assay. oup.comoup.com The use of detergents like Tween-20 in assay buffers is a common strategy to minimize non-specific interactions and improve solubility. oup.comoup.com
A notable source of interference can be residual chemicals from the synthesis of the peptide substrate itself. Synthetic peptides are often purified using reverse-phase HPLC and contain trifluoroacetic acid (TFA) as a counter-ion. novoprolabs.comnovoprolabs.com TFA can cause unpredictable fluctuations in experimental data, particularly in cell-based assays where it can hinder cell growth at nanomolar concentrations. novoprolabs.comnovoprolabs.com It can also act as an allosteric regulator on certain receptors or induce unwanted antibody responses in vivo by trifluoroacetylating proteins. novoprolabs.comnovoprolabs.com
The choice of solvent for the substrate stock solution is also critical. This compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO). hongtide.commedchemexpress.com While effective, DMSO itself can affect enzyme activity and cell viability, and its hygroscopic nature can impact the solubility and stability of the product. medchemexpress.com Therefore, the final concentration of DMSO in the assay must be carefully controlled and kept consistent across all experiments.
Substrate Depletion Kinetics and Product Inhibition Effects on Long-Term Assays
For kinetic assays, particularly those conducted over extended periods, substrate depletion and product inhibition can severely compromise the results. The rate of an enzymatic reaction is dependent on the substrate concentration. As the assay progresses, this compound is consumed, and its concentration decreases. If the initial substrate concentration is not significantly higher than the Michaelis constant (Km), the reaction rate will not remain linear over time. This invalidates the common practice of using a simple linear slope to represent enzyme activity. ubpbio.com
Furthermore, the product of the reaction, the fluorescent AMC molecule, can act as an inhibitor to the enzyme being studied. For example, in studies with thrombin, it has been noted that the AMC-containing substrate continues to occupy the enzyme's active site after cleavage, thereby inhibiting its activity. researchgate.net This product inhibition means that as the concentration of AMC increases during the assay, the enzyme's turnover rate decreases. This effect can lead to an underestimation of enzymatic activity, especially in long-term experiments or when high enzyme concentrations are used.
These kinetic limitations necessitate careful assay design, including measuring initial reaction velocities and ensuring that substrate consumption is kept to a minimum (typically less than 10-15%) during the measurement period to maintain linearity.
Variability and Reproducibility Across Different Experimental Setups and Laboratories
Variability and reproducibility are persistent challenges in biochemical assays. Differences in experimental setups and laboratory practices can lead to significant discrepancies in results obtained using this compound.
Key sources of variability include:
Instrumentation: Different microplate fluorometers can have variations in lamp intensity, filter sets, and detector sensitivity, which can affect the measured fluorescence. researchgate.net The choice of excitation and emission wavelengths can also impact results. researchgate.net
Assay Conditions: Enzyme activity is highly sensitive to pH and temperature. For one enzyme, the optimal conditions for cleaving this compound were found to be pH 9.0 and 45°C, and deviations from these optima would result in lower measured activity. medchemexpress.com
Reagent Source and Quality: The source and purity of the enzyme and substrate can introduce variability. For instance, a study on TMPRSS2 found that commercially available recombinant protein expressed in yeast was active, whereas constructs from other expression systems like E. coli and HEK293 cells were not. acs.org The peptide substrate itself should be of high purity (>95% by HPLC) to ensure reliable results. ubpbio.com
Laboratory Practices: Minor differences in protocols, such as incubation times, reagent preparation, and plasma dilution factors, can affect outcomes. oup.comoup.com
To address these issues, it is essential to standardize protocols as much as possible. Inter-assay variation can be quantified by running identical protocols in triplicate and expressing the variation as a coefficient of variance (%CV). oup.comoup.com Establishing and reporting detailed assay parameters, including reagent sources, instrument settings, and specific conditions, is crucial for allowing others to reproduce and validate the findings.
Table 2: Summary of Methodological Challenges and Mitigation Strategies
| Challenge | Source of Problem | Recommended Mitigation Strategy |
|---|---|---|
| Non-Specific Activity | Substrate is cleaved by multiple proteases. | Use specific inhibitors to quantify and subtract non-target activity. ubpbio.com |
| Background Fluorescence | Intrinsic fluorescence of uncleaved substrate; inner filter effect. | Subtract fluorescence from substrate-only controls; use optimal, non-overlapping wavelengths. ubpbio.comresearchgate.net |
| Sample Interference | Complex biological matrices (e.g., plasma); residual synthesis chemicals (e.g., TFA). | Dilute complex samples; use appropriate buffers with detergents (e.g., Tween-20); use TFA-free peptides if possible. oup.comoup.comnovoprolabs.com |
| Substrate Depletion | Consumption of substrate over time leads to non-linear reaction rates. | Use initial velocity kinetics; ensure substrate concentration is >> Km and consumption is <15%. |
| Product Inhibition | Cleaved AMC product inhibits enzyme activity. | Measure initial reaction rates before significant product accumulation. researchgate.net |
| Variability | Differences in instruments, reagents (enzyme source), and conditions (pH, temp). | Standardize and clearly report all protocols, reagents, and instrument settings. researchgate.netmedchemexpress.comacs.org |
| Reproducibility | Inter-laboratory differences in protocol execution. | Calculate and report inter-assay coefficient of variance (%CV); conduct multi-lab validation studies. oup.comoup.com |
Future Outlook for Boc Leu Gly Arg Amc in Protease Research and Beyond
Emerging Paradigms in Protease Activity Profiling and Chemical Biology
The field of chemical biology has ushered in new methods for understanding enzyme function directly in complex biological systems. Boc-Leu-Gly-Arg-AMC is integral to several of these emerging paradigms. One of the most powerful techniques is activity-based profiling, which utilizes reactive small-molecule probes to covalently label active enzymes. nih.gov While not an activity-based probe itself, the specificity data generated from substrates like this compound is crucial for designing targeted probes.
Another key area is the use of combinatorial fluorogenic substrate libraries. nih.gov These libraries allow for the rapid profiling of protease specificity by systematically varying amino acid residues at different positions (P1, P2, P3, etc.) of a peptide substrate. nih.gov this compound represents a single, defined data point in this vast substrate space. By comparing its cleavage efficiency for a given protease against a library of related peptides, researchers can build a detailed "fingerprint" of the enzyme's preferences. nih.govpnas.org For instance, studies on the transmembrane protease serine 2 (TMPRSS2), a key enzyme in viral activation, have used this compound as a starting point to screen for optimal cleavage sequences and develop more sensitive assays. portlandpress.comnih.gov
These approaches are moving protease research from a one-enzyme, one-substrate model to a multi-dimensional view of activity, providing a pharmacophoric portrayal that aids in the design of highly selective inhibitors and diagnostic tools. nih.gov
Potential Contributions to Systems-Level Understanding of Protease Networks
Proteases rarely act in isolation; they are key players in complex, interconnected signaling cascades such as the blood coagulation system, the complement pathway, and inflammatory responses. nih.govwikipedia.org Dysregulation of a single protease can have cascading effects throughout these networks, leading to disease. Understanding the system as a whole requires tools to measure the activity of specific nodes within the network.
This compound, by virtue of its specificity for trypsin-like serine proteases, allows for the targeted interrogation of multiple enzymes that share this preference, including Factor Xa, thrombin, plasmin, and various convertases. pnas.org For example, in studies of the complement system, a critical part of innate immunity, this compound has been used to measure the activity of the C1s protease, a key initiator of the classical pathway. rsc.org By monitoring the cleavage of this substrate, researchers can assess how different biological molecules or potential drugs modulate the activation of this entire defensive cascade. rsc.org
Furthermore, as computational tools and machine learning become more integrated into biological research, large datasets of protease activity are needed. nih.govbiorxiv.org The kinetic data generated using standardized substrates like this compound across numerous proteases provides essential input for building predictive models of protease-substrate interactions and understanding how these networks are rewired in pathological states like cancer or irritable bowel syndrome. biorxiv.orgfrontiersin.orgresearchgate.net
Role in Advancing Biochemical Toolkits for Enzyme Characterization
Every field of research relies on a robust set of tools and standardized methods. In enzymology, this compound is a cornerstone of the biochemical toolkit for characterizing proteases. chemimpex.com Its primary role is to provide a reliable and quantifiable measure of enzyme activity, which is the most proximal indicator of a protease's function. nih.gov
The applications of this substrate in building a comprehensive toolkit include:
Standard for Kinetic Analysis: It serves as a benchmark substrate for determining fundamental kinetic parameters (Km and kcat) of newly discovered or engineered proteases. chemimpex.com
High-Throughput Screening (HTS): Its use in simple, fluorescence-based assays makes it ideal for screening large libraries of potential inhibitors, a critical step in drug discovery. chemimpex.comsmolecule.com
Comparative Studies: By using a consistent substrate across different studies and labs, researchers can more easily compare the activities and inhibition profiles of various proteases or the effects of different mutations.
Quality Control: It is used to confirm the activity of recombinant protease preparations before they are used in more complex downstream experiments. portlandpress.com
The development of comprehensive computational toolkits, such as the Protease Activity Analysis (PAA) package, relies on standardized data from assays using substrates like this compound. nih.govbiorxiv.org These toolkits help automate data analysis, curate databases of enzyme-substrate interactions, and apply machine learning to predict protease activity, thereby accelerating the pace of research. researchgate.net
Q & A
Q. What is the structural and functional basis of Boc-Leu-Gly-Arg-AMC as a fluorogenic substrate?
this compound consists of three key components:
- N-terminal Boc group : Protects the peptide from nonspecific degradation, enhancing stability during assays .
- Leu-Gly-Arg tripeptide : Serves as the enzymatic cleavage site, recognized by convertases (e.g., Factor Xa), soybean trypsin-like enzymes, and macropain .
- C-terminal AMC (7-amino-4-methylcoumarin) : A fluorophore released upon enzymatic cleavage, emitting fluorescence at 460 nm upon excitation at 380 nm, enabling real-time quantification of enzyme activity .
Q. Methodological Insight :
Q. How should this compound be prepared and stored to ensure assay reproducibility?
Key Parameters :
Q. Methodological Steps :
Dissolve in DMSO to 10 mM (6.02 mg/mL) and dilute in assay buffer to ≤10% DMSO to prevent solvent interference.
Pre-warm substrate and enzyme to assay temperature (e.g., 37°C) to minimize thermal artifacts .
Q. What are the standard protocols for enzymatic assays using this compound?
Typical Workflow :
Enzyme Activation : Pre-incubate enzyme (e.g., Factor Xa) in buffer (pH 7.4, 25 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂) .
Substrate Addition : Add this compound (final concentration: 10–100 µM) and monitor fluorescence (λₑₓ = 380 nm, λₑₘ = 460 nm) .
Data Acquisition : Calculate initial velocity (V₀) from linear fluorescence increase. Use Michaelis-Menten kinetics to derive and .
Q. Critical Controls :
- Include negative controls (no enzyme) to account for spontaneous AMC release.
- Use a reference standard (free AMC) to calibrate fluorescence intensity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enzymatic activity measurements caused by substrate impurities?
Common Issues :
Q. Methodological Solutions :
Purity Verification : Use HPLC or LC-MS to confirm substrate integrity before assays .
Dose-Response Analysis : Test multiple substrate concentrations to identify non-linear kinetics indicative of interference .
Q. How can this compound be adapted for use in complex biological matrices (e.g., plasma)?
Challenges :
Q. Optimization Strategies :
Sample Pretreatment : Dilute plasma 1:10 in assay buffer or use protease inhibitors (e.g., aprotinin for serine proteases) .
Signal Correction : Subtract background fluorescence from matrix-only samples.
Specificity Validation : Compare activity in purified enzyme vs. matrix-spiked enzyme to assess interference .
Q. What advanced kinetic parameters can be derived using this compound, and how are they interpreted?
Kinetic Analysis :
Q. Data Interpretation Example :
| Enzyme | Reported | Conditions | Evidence |
|---|---|---|---|
| Factor Xa | 15–20 µM | pH 7.4, 25°C | |
| Soybean Trypsin | 8–12 µM | pH 8.0, 37°C |
Statistical Validation : Use nonlinear regression tools (e.g., GraphPad Prism) with ≥3 replicates to ensure reproducibility .
Q. How does this compound compare to alternative substrates (e.g., Boc-Ile-Glu-Gly-Arg-AMC) in specificity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
